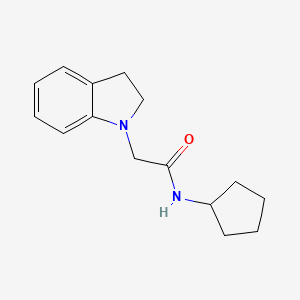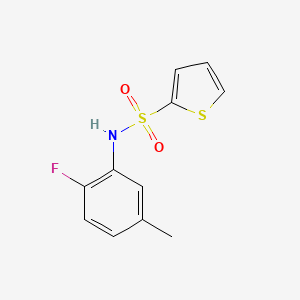
N-(2-fluoro-5-methylphenyl)-2-thiophenesulfonamide
Übersicht
Beschreibung
N-(2-fluoro-5-methylphenyl)-2-thiophenesulfonamide, also known as FN1, is a novel compound that has been the subject of scientific research in recent years. It has shown potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of N-(2-fluoro-5-methylphenyl)-2-thiophenesulfonamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer, it inhibits the PI3K/Akt/mTOR and MAPK/ERK pathways, which are involved in cell proliferation and survival. In inflammation, it inhibits the NF-κB pathway, which is involved in the expression of pro-inflammatory cytokines. In neurological disorders, it reduces oxidative stress and inflammation, which are involved in the pathogenesis of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, it induces apoptosis and inhibits angiogenesis, which are important processes in the growth and spread of cancer cells. In inflammation, it reduces the levels of pro-inflammatory cytokines and inhibits the activation of NF-κB, which are involved in the inflammatory response. In neurological disorders, it reduces oxidative stress and inflammation, which are important factors in the pathogenesis of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-fluoro-5-methylphenyl)-2-thiophenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has good purity. It has been shown to be effective in various disease models, making it a promising therapeutic agent. However, there are also limitations to using this compound in lab experiments. It has limited solubility in water, which can make it difficult to administer in some experiments. It also has limited stability, which can affect its effectiveness over time.
Zukünftige Richtungen
There are several future directions for research on N-(2-fluoro-5-methylphenyl)-2-thiophenesulfonamide. One direction is to further elucidate its mechanism of action, which could lead to the development of more effective therapeutic agents. Another direction is to explore its potential in other diseases, such as autoimmune disorders and metabolic diseases. Additionally, research could focus on optimizing the synthesis method to improve the yield and purity of this compound. Finally, research could explore the potential of this compound in combination with other therapeutic agents to enhance its effectiveness.
Wissenschaftliche Forschungsanwendungen
N-(2-fluoro-5-methylphenyl)-2-thiophenesulfonamide has shown potential as a therapeutic agent in various diseases. In cancer, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, it has been shown to reduce the levels of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorders, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
N-(2-fluoro-5-methylphenyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2S2/c1-8-4-5-9(12)10(7-8)13-17(14,15)11-3-2-6-16-11/h2-7,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVMPDKGSGATRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4423711.png)


![N-{4-[(isopropylamino)sulfonyl]phenyl}benzamide](/img/structure/B4423728.png)
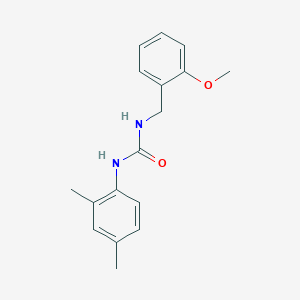
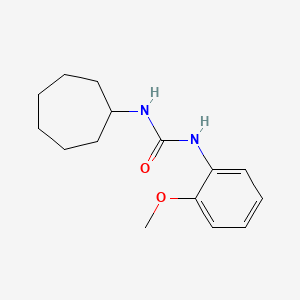
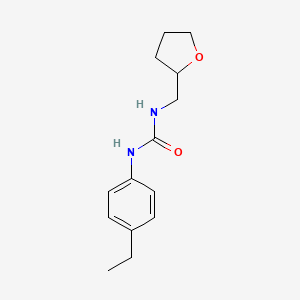
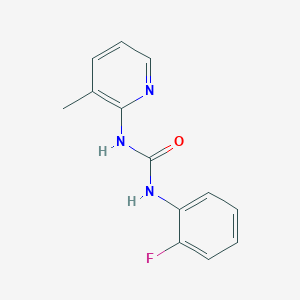
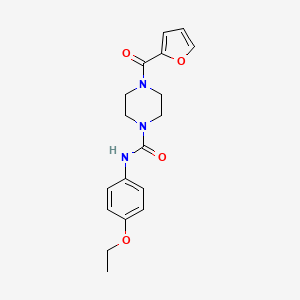
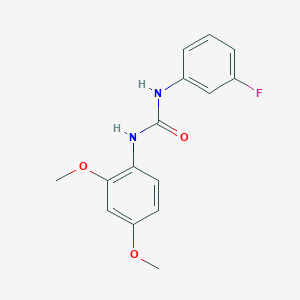
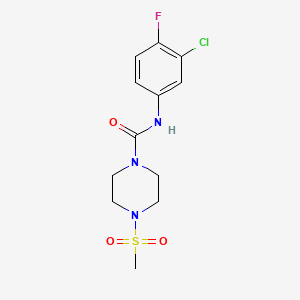
![1-[(4-chlorophenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4423775.png)
![8-[(4-butylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4423776.png)
